molecular formula C23H27N3O2 B14938362 4-phenyl-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}tetrahydro-2H-pyran-4-carboxamide

4-phenyl-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B14938362
M. Wt: 377.5 g/mol
InChI Key: OEWYLDRLDCZGMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-phenyl-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}tetrahydro-2H-pyran-4-carboxamide is a synthetic organic molecule featuring a tetrahydro-2H-pyran scaffold substituted at the 4-position with a phenyl group and a carboxamide moiety. The carboxamide nitrogen is further linked to a benzimidazole ring system, which carries a propan-2-yl (isopropyl) substituent at position 1 of the benzimidazole.

Properties

Molecular Formula

C23H27N3O2

Molecular Weight

377.5 g/mol

IUPAC Name

4-phenyl-N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]oxane-4-carboxamide

InChI

InChI=1S/C23H27N3O2/c1-17(2)26-20-11-7-6-10-19(20)25-21(26)16-24-22(27)23(12-14-28-15-13-23)18-8-4-3-5-9-18/h3-11,17H,12-16H2,1-2H3,(H,24,27)

InChI Key

OEWYLDRLDCZGMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CNC(=O)C3(CCOCC3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}tetrahydro-2H-pyran-4-carboxamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Tetrahydropyran Ring: This step involves the cyclization of a suitable precursor, such as a hydroxy ketone, in the presence of an acid catalyst.

    Coupling of the Benzimidazole and Tetrahydropyran Units: This is typically done using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the benzimidazole unit.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce the corresponding amines.

Scientific Research Applications

4-phenyl-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}tetrahydro-2H-pyran-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in cell biology to study the effects of benzimidazole derivatives on cellular processes.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-phenyl-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

1-(2-Bromophenyl)-N-(4-cyano-tetrahydro-2H-pyran-4-yl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxamide (9e)

Key Structural Differences :

  • Core Scaffold : Compound 9e replaces the benzimidazole in the target compound with a pyrazole ring and introduces a bromophenyl group at position 1.
  • Substituents: The tetrahydro-2H-pyran ring in 9e is substituted with a cyano group at the 4-position instead of a phenyl group.
  • Functional Groups : The carboxamide linkage is retained, but the benzimidazole-methyl group is absent.

Research Findings :

  • Physical Properties : Melting point (188–190 °C) and molecular weight (465.09 g/mol) differ significantly from the target compound due to bromine inclusion and pyrazole substitution .
  • Synthetic Utility: The synthesis of 9e involves coupling a pyrazole-3-carboxylic acid with 4-amino-tetrahydro-2H-pyran-4-carbonitrile, suggesting analogous routes could apply to the target compound .

Methyl (1-((butylamino)carbonyl)-1H-benzimidazol-2-yl)carbamate (Benomyl)

Key Structural Differences :

  • Core Scaffold: Benomyl retains the benzimidazole ring but replaces the tetrahydro-2H-pyran with a carbamate group.
  • Substituents: A butylamino carbonyl group is attached to the benzimidazole nitrogen, contrasting with the propan-2-yl group in the target compound.

Functional Comparison :

  • Application: Benomyl is a fungicide, highlighting the benzimidazole’s role in pesticidal activity. The target compound’s tetrahydro-2H-pyran and phenyl groups may shift its bioactivity toward pharmaceutical applications .

Mizolastine

Key Structural Differences :

  • Core Scaffold : Mizolastine combines a benzimidazole with a piperidine ring and a pyrimidone moiety, diverging from the tetrahydro-2H-pyran scaffold.
  • Substituents : A fluorobenzyl group replaces the propan-2-yl group on the benzimidazole.

Functional Comparison :

  • Pharmacology : Mizolastine is an antihistamine, demonstrating how benzimidazole derivatives can target histamine receptors. The target compound’s structural differences may influence receptor selectivity .

4-phenyl-N-(1-phenylethyl)tetrahydro-2H-pyran-4-carboxamide

Key Structural Differences :

  • Substituents : The benzimidazole-methyl group is replaced with a phenylethyl group on the carboxamide nitrogen.
  • Molecular Weight: The simpler structure (C20H23NO2, MW 309.41 g/mol) lacks the benzimidazole’s complexity .

Commercial Relevance :

2-methyl-5-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1,3-thiazole-4-carboxamide

Key Structural Differences :

  • Core Scaffold : A thiazole ring replaces the tetrahydro-2H-pyran.
  • Substituents : Both compounds share the propan-2-yl-benzimidazole-methyl group but differ in the heterocyclic core.

Research Utility :

Comparative Data Table

Compound Name Core Scaffold Key Substituents Molecular Weight (g/mol) Application
Target Compound Tetrahydro-2H-pyran Phenyl, propan-2-yl-benzimidazole-methyl ~380 (estimated) Pharmaceutical research
1-(2-Bromophenyl)-N-(4-cyano-tetrahydro-2H-pyran-4-yl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxamide Pyrazole Bromophenyl, cyano-tetrahydro-2H-pyran 465.09 Synthetic intermediate
Benomyl Benzimidazole Butylamino carbonyl 290.76 Fungicide
Mizolastine Benzimidazole-piperidine Fluorobenzyl, pyrimidone 432.50 Antihistamine
4-phenyl-N-(1-phenylethyl)tetrahydro-2H-pyran-4-carboxamide Tetrahydro-2H-pyran Phenyl, phenylethyl 309.41 Pharmaceutical intermediate
2-methyl-5-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1,3-thiazole-4-carboxamide Thiazole Propan-2-yl-benzimidazole-methyl 356.49 Screening compound

Biological Activity

4-phenyl-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}tetrahydro-2H-pyran-4-carboxamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C21H26N4O\text{C}_{21}\text{H}_{26}\text{N}_{4}\text{O}

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antitumor Activity : Some benzimidazole derivatives have shown promising results in inhibiting tumor cell proliferation. Studies have indicated that modifications in the benzimidazole structure can enhance cytotoxicity against cancer cells.
  • Antimicrobial Properties : The presence of the benzimidazole moiety is often associated with antimicrobial activity. Research has demonstrated that certain derivatives can inhibit the growth of bacteria and fungi.
  • Enzyme Inhibition : Compounds with similar structures have been studied for their ability to inhibit specific enzymes, which may play a role in various diseases. For instance, benzimidazole derivatives are known to inhibit certain kinases involved in cancer progression.

The biological activity of this compound may involve several mechanisms:

  • Cell Cycle Arrest : Some studies suggest that benzimidazole derivatives can induce cell cycle arrest in cancer cells, preventing their proliferation.
  • Apoptosis Induction : These compounds may also trigger apoptosis through various pathways, including caspase activation and mitochondrial dysfunction.

Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into their potential applications.

Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry evaluated a series of benzimidazole derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that modifications to the side chains significantly enhanced their antitumor activity, suggesting that this compound could exhibit similar properties .

Study 2: Antimicrobial Evaluation

Research conducted on various benzimidazole derivatives showed effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted that compounds with bulky substituents exhibited increased potency, indicating the potential effectiveness of this compound against microbial infections .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntitumor15
Compound BAntimicrobial20
Compound CEnzyme Inhibition10

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.